1,2-Difluoro-4-(trifluoromethoxy)benzene
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Overview
Description
1,2-Difluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F5O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with a variety of biological targets, influencing both pharmacodynamic and pharmacokinetic properties .
Mode of Action
Reactions at the benzylic position are common for such compounds, involving processes like free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s worth noting that fluorinated compounds can influence a wide range of biochemical processes due to their unique electronic, lipophilic, and steric parameters .
Pharmacokinetics
The presence of fluorine in bioactive compounds can significantly affect their pharmacokinetic properties .
Result of Action
It’s known that fluorinated compounds can have a wide range of biological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-difluorobenzene with trifluoromethoxy reagents under specific conditions. For instance, the trifluoromethoxylation of arynes using 2,4-dinitro-1-fluorobenzene can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium diisopropylamide (LIDA) and other strong bases. The reactions are often carried out at low temperatures to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, treatment with LIDA can generate 1,2-dehydro-4-(trifluoromethoxy)benzene .
Scientific Research Applications
1,2-Difluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: A simpler derivative of benzene with two fluorine atoms.
4-Chloro-1-(trifluoromethoxy)benzene: Another trifluoromethoxy-substituted benzene derivative.
1-Bromo-4-(trifluoromethoxy)benzene: A bromine-substituted analog of 1,2-difluoro-4-(trifluoromethoxy)benzene
Uniqueness
This compound is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1,2-difluoro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWOBFYWVKAXNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699635 |
Source
|
Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158178-35-9 |
Source
|
Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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